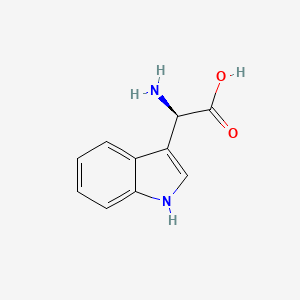

(r)-2-(1h-Indol-3-yl)glycine

Description

Properties

IUPAC Name |

(2R)-2-amino-2-(1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,11H2,(H,13,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZGBPJAKQNCSD-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Neuropharmacological Applications

1.1 Glycine Receptor Modulation

Indolylglycine has been implicated in modulating glycine receptors (GlyRs), which are crucial for inhibitory neurotransmission in the central nervous system. Studies indicate that (R)-2-(1H-Indol-3-yl)glycine can enhance glycinergic transmission, making it a potential candidate for treating conditions associated with impaired inhibitory signaling, such as neuropathic pain and anxiety disorders .

1.2 Pain Management

Research has shown that indolylglycine derivatives can selectively inhibit glycine transporters (GlyT), particularly GlyT2, which is involved in pain signaling pathways. Inhibitors of GlyT2 have demonstrated analgesic properties in rodent models, suggesting that this compound could be developed into a therapeutic agent for chronic pain management .

Medicinal Chemistry

2.1 Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of various biologically active compounds. Its ability to undergo diverse chemical transformations allows for the creation of new derivatives that exhibit antibacterial, antifungal, and anticancer activities . For instance, the synthesis of N-acyl amino acids from indolylglycine has been explored for their potential therapeutic effects against multiple diseases.

2.2 Anticancer Research

Recent studies have highlighted the anticancer properties of indolylglycine derivatives. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through distinct mechanisms . The structural modifications of indolylglycine can lead to enhanced selectivity and potency against specific cancer types.

Synthetic Biology Applications

3.1 Green Chemistry Approaches

The synthesis of this compound has been explored using green chemistry methods, which emphasize sustainability and efficiency. Recent research has demonstrated one-pot synthesis techniques that minimize waste and reduce environmental impact while producing high yields of indolylglycine derivatives .

3.2 Bioconjugation Strategies

Indolylglycine can be utilized in bioconjugation strategies to create novel biomolecules for targeted drug delivery systems. Its unique structure allows for specific interactions with biomolecules, facilitating the development of advanced therapeutic agents that can improve drug efficacy and reduce side effects.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences between (R)-2-(1H-Indol-3-yl)glycine and related indole-glycine derivatives:

Key Observations :

- Direct α-carbon linkage in this compound distinguishes it from acetylated (e.g., N-(3-Indolylacetyl)glycine) or ethyl-bridged (e.g., Ntrp) derivatives.

- The R-configuration may enhance stereoselective interactions in biological systems compared to non-chiral analogs .

Physicochemical Properties

Notes:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (R)-2-(1H-Indol-3-yl)glycine, and how are stereochemical outcomes controlled?

- Answer : The compound is typically synthesized via Friedel-Crafts alkylation between indole derivatives and glyoxylic acid precursors. For stereochemical control, chiral auxiliaries or enantioselective catalysts are used. A green one-pot method in water with aliphatic amines yields indol-3-yl-glycine derivatives (e.g., 95% yield for R-enantiomers) . High-resolution NMR and X-ray crystallography (using SHELX software for refinement) confirm stereochemistry .

Q. How are indole-glycine derivatives characterized structurally, and what spectroscopic techniques are prioritized?

- Answer : IR spectroscopy identifies carbonyl and NH stretches (e.g., 2592 cm⁻¹ for COOH groups). - and -NMR confirm substituent positions (e.g., δ 4.47 ppm for glycine backbone protons). Mass spectrometry (EI-MS) validates molecular weights (e.g., m/z 218 for indol-3-yl-N-ethylglycine) .

Q. What are the typical reaction conditions for indole-glycine coupling, and how do solvent choices impact yields?

- Answer : Reactions occur in water or methanol at ambient temperature for 1–24 hours. Aqueous systems favor eco-friendly synthesis (96% yield for N-benzyl derivatives), while methanol enhances solubility of hydrophobic intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data across different synthetic routes?

- Answer : Discrepancies arise from solvent polarity, catalyst efficiency (e.g., TFA vs. uncatalyzed systems), or purification methods. For example, trituration in hot methanol removes impurities but may reduce yields for polar derivatives . Systematic optimization of reaction parameters (e.g., pH, stoichiometry) is critical.

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- Answer : In vitro assays (e.g., anti-inflammatory tests via aryl hydrocarbon receptor modulation) and in vivo models (e.g., diabetic nephropathy in mice) are used. Metabolomic profiling (e.g., tryptophan pathway disruption) links structural features to activity .

Q. How can computational tools aid in predicting the reactivity or binding affinity of this compound?

- Answer : Density Functional Theory (DFT) calculates charge distribution on the indole ring, guiding electrophilic substitution sites. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like PI3K/AKT pathway proteins .

Q. What are the challenges in scaling up indole-glycine synthesis while maintaining enantiomeric purity?

- Answer : Racemization risks increase at higher temperatures. Solutions include low-temperature crystallization (e.g., ethanol recrystallization for (R)-10, m.p. 128–130°C) or immobilized chiral catalysts .

Methodological Guidance

Q. How should researchers troubleshoot low yields in Friedel-Crafts glycine coupling?

- Stepwise Approach :

Verify glyoxylic acid activation (e.g., imine formation with amines).

Optimize indole nucleophilicity via pH adjustment (pH 6–7).

Use scavengers (e.g., molecular sieves) to remove water in non-aqueous systems .

Q. What analytical workflows validate the purity of this compound in complex mixtures?

- Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.